Amino-chroman-3-yl-acetic acid
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Overview
Description
Amino-chroman-3-yl-acetic acid is a compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-chroman-3-yl-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formylchromone with glycine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Amino-chroman-3-yl-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted this compound derivatives .
Scientific Research Applications
Amino-chroman-3-yl-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Amino-chroman-3-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chromone derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties, coumarins are structurally related to chromans.
Indole derivatives: These compounds are widely studied for their pharmacological activities and share some structural similarities with chromans.
Uniqueness
Amino-chroman-3-yl-acetic acid is unique due to its specific substitution pattern and the presence of both amino and acetic acid functional groups. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Biological Activity
Amino-chroman-3-yl-acetic acid (ACAA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of chroman derivatives, which are known for their wide range of pharmacological properties. The synthesis typically involves the condensation of chroman derivatives with amino acids or their derivatives. The structural characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of key functional groups.
Biological Activities
1. Antimicrobial Activity
ACAA has demonstrated significant antimicrobial properties against various bacterial strains. A study reported that derivatives of chroman-3-yl-acetic acid exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
2. Acetylcholinesterase Inhibition
ACAA also shows promise as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The compound exhibited an inhibition rate of 48.25% at a concentration of 100 µM, indicating its potential as a therapeutic agent for cognitive disorders .
3. Antioxidant Activity
The antioxidant capacity of ACAA has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that ACAA can effectively scavenge free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .
Case Studies
Case Study 1: Neuroprotective Effects
In a study involving neuroblastoma cell lines, ACAA was shown to improve cell viability under oxidative stress conditions induced by β-amyloid peptide exposure. The compound reduced apoptosis markers and increased the expression of neuroprotective proteins, suggesting its potential in Alzheimer's disease management .
Case Study 2: Anti-inflammatory Properties
Research has indicated that ACAA possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This activity was linked to the modulation of NF-kB signaling pathways, highlighting its potential for treating inflammatory diseases .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-2-(3,4-dihydro-2H-chromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c12-10(11(13)14)8-5-7-3-1-2-4-9(7)15-6-8/h1-4,8,10H,5-6,12H2,(H,13,14) |
InChI Key |
ZCNPCZAZVQYJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(C(=O)O)N |
Origin of Product |
United States |
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